

An In-depth Technical Guide to 6-(2-Aminopropyl)benzofuran (6-APB)

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)benzofuran

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogenic compound of the phenethylamine and benzofuran classes.^[1] Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), 6-APB has garnered significant interest within the scientific community for its complex pharmacological profile, primarily as a potent serotonin 5-HT_{2B} receptor agonist and a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of 6-APB, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of its mechanism of action and to provide detailed methodologies for key experimental procedures.

Chemical Structure and Identification

6-APB is a member of the amphetamine and benzofuran families.^[1] Its structure is similar to that of MDA, with the key difference being the replacement of the 3,4-methylenedioxyphenyl ring system with a benzofuran ring.^[1]

Identifier	Value
IUPAC Name	1-(1-benzofuran-6-yl)propan-2-amine[3]
Synonyms	6-APB, Benzofury, Benfamine[3]
CAS Number	286834-85-3 (free base)[3], 286834-84-2 (HCl salt)[1][3]
Chemical Formula	C ₁₁ H ₁₃ NO[1][4]
Molecular Weight	175.23 g/mol [5]
Canonical SMILES	CC(CC1=CC2=C(C=C1)C=CO2)N[4]
InChI	InChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3[1][4]
InChIKey	FQDAMYLMQQKPRX-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physical and chemical characteristics of 6-APB and its common salt forms are crucial for its handling, formulation, and analysis.

Property	Value
Appearance	Tan or brown grainy powder[1], White powder (HCl salt)[3]
Melting Point	164.7 °C (HCl salt)[3]
Solubility (HCl salt)	DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml[6]
Solubility (Succinate salt)	Practically insoluble in CHCl ₃ ; very minimally soluble in cold water[1]
UV max (in Methanol)	207, 246, 276, 285 nm[6]; 245.6, 284.3 nm[3]

Synthesis of 6-(2-Aminopropyl)benzofuran

A common synthetic route for 6-APB, as described by Briner and colleagues, involves a multi-step process starting from 3-bromophenol.^{[1][7]}

Experimental Protocol: Synthesis of 6-APB

Step 1: Synthesis of 1-Bromo-3-(2,2-diethoxyethoxy)benzene

- 3-Bromophenol is refluxed with bromoacetaldehyde diethyl acetal and sodium hydride to yield the diethyl acetal intermediate.^[7]

Step 2: Synthesis of 4-Bromo- and 6-Bromo-1-benzofuran

- The resulting diethyl acetal is heated with polyphosphoric acid, leading to a mixture of bromobenzofuran structural isomers: 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.^[7]

Step 3: Isomer Separation

- The isomers are separated using silica gel column chromatography.^[7]

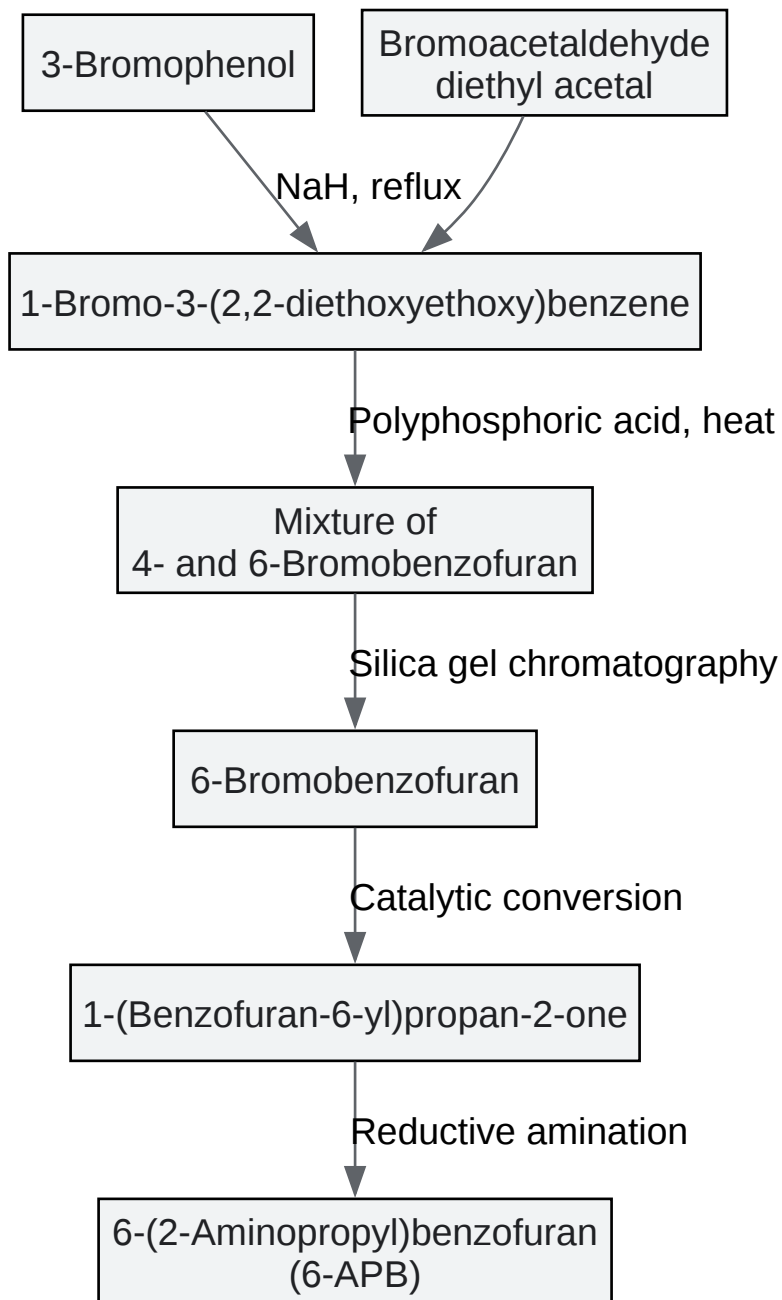
Step 4: Synthesis of 1-(1-Benzofuran-6-yl)propan-2-one

- The separated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.^[7]

Step 5: Reductive Amination to 6-APB

- The propanone derivative undergoes reductive amination to yield **6-(2-aminopropyl)benzofuran**.^[7]
- The final product can be converted to its HCl salt for further examination and improved stability.^[7]

Synthesis of 6-(2-Aminopropyl)benzofuran



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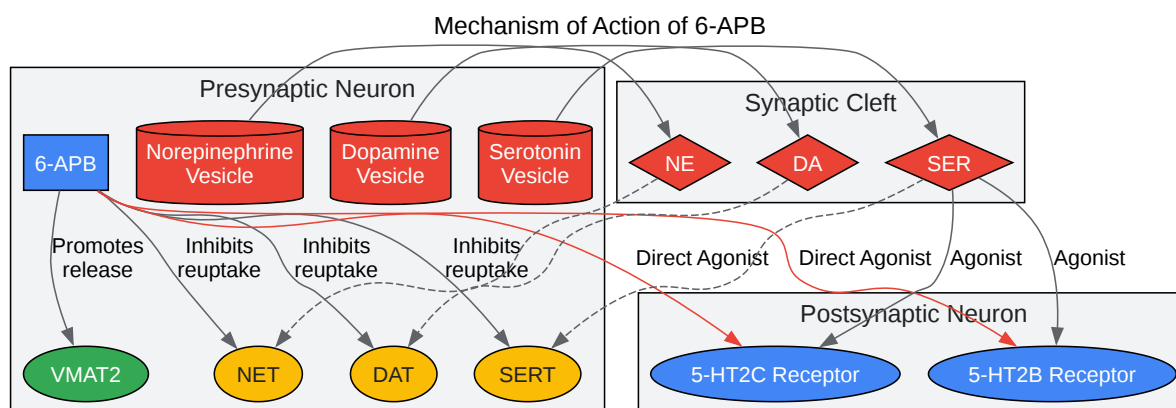
Caption: Synthetic pathway for **6-(2-Aminopropyl)benzofuran**.

Pharmacological Properties

6-APB exhibits a complex pharmacological profile, acting as both a monoamine releasing agent and a receptor agonist.

Mechanism of Action

6-APB is a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).[1][2] It also functions as a potent agonist at serotonin 5-HT₂B and 5-HT₂C receptors.



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Caption: Signaling pathways affected by 6-APB.

Receptor and Transporter Binding Affinities

The following tables summarize the in vitro binding affinities and functional activities of 6-APB at various monoamine transporters and serotonin receptors.

Monoamine Transporter Interactions

Transporter	K _i (nM)	IC ₅₀ for Reuptake Inhibition (nM)	EC ₅₀ for Release (nM)
Dopamine (DAT)	150[1][2]	3,300[1]	10[4]
Norepinephrine (NET)	117[1][2]	190[1]	14[4]
Serotonin (SERT)	2,698[1][2]	930[1]	36[4]

Serotonin Receptor Interactions

Receptor	K _i (nM)	EC ₅₀ (nM)	E _{max} (%)
5-HT _{2A}	-	5,900[1]	43[1]
5-HT _{2B}	3.7[1][2]	140[1]	70[1]
5-HT _{2C}	270[1]	-	-
5-HT _{1A}	1,500[1]	-	-

Other Receptor Interactions

Receptor	K _i (nM)
α ₂ C-Adrenergic	45[1][2]

Metabolism

The metabolism of 6-APB has been studied in rats. Phase I metabolism involves hydroxylation of the furan ring, followed by ring cleavage and subsequent reduction or oxidation of the resulting aldehyde. The primary metabolites identified were 3-carboxymethyl-4-hydroxyamphetamine and 4-carboxymethyl-3-hydroxyamphetamine. Phase II metabolism involves glucuronidation.[1]

Experimental Protocols

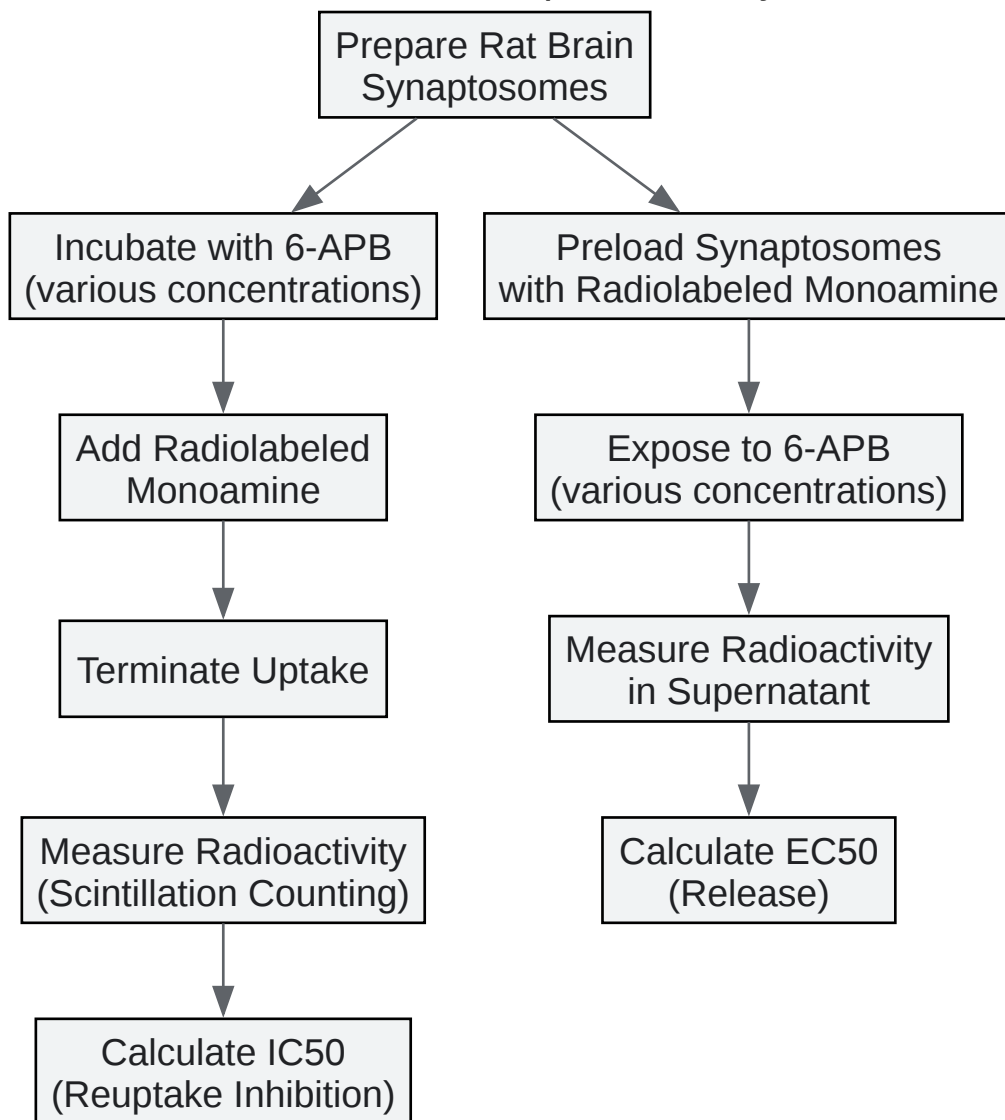
In Vitro Monoamine Transporter Assays

Objective: To determine the potency of 6-APB to inhibit monoamine reuptake and promote monoamine release.

Methodology:

- Preparation of Synaptosomes: Rat brain synaptosomes are prepared as a source of monoamine transporters.[\[4\]](#)
- Reuptake Inhibition Assay:
 - Synaptosomes are incubated with varying concentrations of 6-APB.
 - A radiolabeled monoamine (e.g., [^3H]dopamine, [^3H]norepinephrine, or [^3H]serotonin) is added.
 - After a short incubation, uptake is terminated, and the amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
 - IC_{50} values are calculated from concentration-response curves.
- Release Assay:
 - Synaptosomes are preloaded with a radiolabeled monoamine.
 - The synaptosomes are then exposed to varying concentrations of 6-APB.
 - The amount of radioactivity released into the supernatant is measured.
 - EC_{50} values are determined from concentration-response curves.[\[4\]](#)

In Vitro Monoamine Transporter Assay Workflow



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Caption: Workflow for in vitro monoamine transporter assays.

In Vivo Microdialysis

Objective: To measure the effects of 6-APB on extracellular levels of dopamine and serotonin in the nucleus accumbens of conscious rats.[4]

Methodology:

- **Surgical Implantation:** A microdialysis guide cannula is stereotactically implanted into the nucleus accumbens of anesthetized rats.[4]
- **Microdialysis Probe Insertion:** After a recovery period, a microdialysis probe is inserted through the guide cannula.
- **Perfusion and Sampling:** The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
- **Drug Administration:** 6-APB is administered intravenously at various doses.[4]
- **Neurotransmitter Analysis:** The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]

Hepatotoxicity Assay

Objective: To assess the potential of 6-APB to induce liver cell toxicity.

Methodology:

- **Cell Culture:** Human hepatoma HepaRG cells are cultured to confluence in 96-well plates.[5]
- **Drug Exposure:** Cells are exposed to a range of concentrations of 6-APB for 24 hours.[5]
- **Cell Viability Assessment (MTT Assay):**
 - The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - After incubation, the formazan crystals are dissolved, and the absorbance is measured to determine cell viability.[5]
- **Data Analysis:** EC₅₀ values are calculated from the concentration-response curves.[5]

Conclusion

6-(2-Aminopropyl)benzofuran is a pharmacologically complex molecule with significant effects on the monoaminergic system. Its dual action as a potent serotonin receptor agonist and a monoamine releasing agent and reuptake inhibitor contributes to its unique entactogenic profile. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential, toxicological profile, and fundamental neuropharmacology of 6-APB and related compounds. Further research is warranted to fully elucidate its in vivo effects and long-term safety profile in preclinical models.

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